molecular formula C7H8N2O3 B6267180 ethyl 5-formyl-1H-pyrazole-4-carboxylate CAS No. 56563-30-5

ethyl 5-formyl-1H-pyrazole-4-carboxylate

Cat. No.: B6267180
CAS No.: 56563-30-5
M. Wt: 168.2
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Description

Ethyl 5-formyl-1H-pyrazole-4-carboxylate: is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a formyl group at the 5-position and an ethyl ester at the 4-position makes this compound particularly interesting for various synthetic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation at the 5-position using formic acid or formylating agents . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex pyrazole derivatives. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . This compound serves as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility allows for the creation of various functional materials .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and an ester group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

56563-30-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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